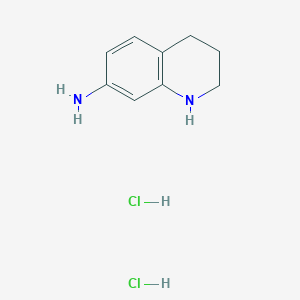

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

説明

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h3-4,6,11H,1-2,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSIWISKUOANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

-

Starting Materials : N-Acyl-β-phenylethylamine derivatives (e.g., N-acetyl-β-phenylethylamine) and formaldehyde or substituted aldehydes.

-

Catalysts : Concentrated hydrochloric acid (HCl) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C).

-

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetic acid.

-

Yield : 60–75% after recrystallization.

A representative procedure involves refluxing N-acetyl-β-phenylethylamine with formaldehyde in HCl for 12 hours, followed by neutralization and extraction. The free base is subsequently treated with HCl gas in ethanol to yield the dihydrochloride salt.

Catalytic Hydrogenation of Quinoline Derivatives

Catalytic hydrogenation offers a direct route to saturate the quinoline ring, producing tetrahydroquinoline intermediates. This method is particularly effective for introducing the amine group at position 7.

Procedure and Parameters

-

Catalysts : Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under hydrogen pressure (4–10 MPa).

-

Conditions : Temperatures of 50–80°C in methanol or ethanol, with reaction times of 12–24 hours.

For example, hydrogenation of 7-nitroquinoline using Pd/C (5 wt%) at 80°C and 4 MPa H₂ for 24 hours achieves near-quantitative conversion. The resulting amine is then treated with HCl to form the dihydrochloride salt.

Reductive Amination of 7-Nitroquinoline

Reductive amination converts nitro groups to amines while simultaneously reducing the quinoline ring. This one-pot method streamlines the synthesis.

Key Steps

-

Reduction Agents : Hydrogen gas with platinum oxide (PtO₂) or sodium borohydride (NaBH₄) in the presence of transition metals.

-

Solvents : Methanol or tetrahydrofuran (THF).

-

Yield : 70–85% after purification via column chromatography.

A typical protocol involves stirring 7-nitroquinoline with PtO₂ under 3 MPa H₂ at 50°C for 6 hours, followed by filtration and acidification with HCl.

Cyclization of β-Phenylethylamine Derivatives

Cyclization strategies leverage dehydrating agents to form the tetrahydroquinoline ring from linear precursors.

Methodology

-

Reagents : N-Acyl-β-phenylethylamine treated with PPA or phosphoryl chloride (POCl₃).

-

Conditions : Reflux in toluene or xylene for 8–16 hours.

-

Yield : 65–80% after recrystallization or distillation.

For instance, heating N-acetyl-β-phenylethylamine with PPA at 120°C for 12 hours yields the tetrahydroquinoline core, which is subsequently hydrolyzed and converted to the dihydrochloride salt.

Salt Formation and Purification

The final step in all synthetic routes involves converting the free amine to its dihydrochloride salt, enhancing stability and solubility.

Process Details

-

Acid Treatment : Addition of 4 M HCl in 1,4-dioxane or ethanol to the free amine.

-

Isolation : Precipitation via cooling or solvent evaporation, followed by filtration.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Pictet–Spengler Reaction | HCl/PPA | 80–120°C | 60–75% | Moderate |

| Catalytic Hydrogenation | Pd/C, Ra-Ni | 50–80°C | 85–95% | High |

| Reductive Amination | PtO₂, H₂ | 50°C | 70–85% | Moderate |

| Cyclization | PPA, POCl₃ | 120°C | 65–80% | Low |

Advantages and Limitations :

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amine derivatives.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Medicinal Chemistry and Drug Development

Opioid Receptor Modulation

Research has demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline can exhibit selective binding to opioid receptors. A series of mixed-efficacy opioid peptidomimetics based on the tetrahydroquinoline scaffold have been developed, showing promising profiles as mu-opioid receptor agonists and delta-opioid receptor antagonists. These compounds were effective in preclinical models for pain relief, indicating their potential as analgesics with a favorable side effect profile .

Nitric Oxide Synthase Inhibition

Compounds derived from the tetrahydroquinoline structure have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Certain derivatives demonstrated significant potency and selectivity for nNOS, effectively reversing hyperalgesia in animal models. This suggests potential therapeutic applications in treating neuropathic pain and other related conditions .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride has been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. This enzyme is a target for cancer therapy due to its role in tumorigenesis and metastasis. Several derivatives have shown promising inhibitory activity against various CA isoforms, highlighting their potential as anticancer agents .

Anticancer Activity

Antiproliferative Properties

Recent studies have explored the antiproliferative effects of tetrahydroquinoline derivatives on various cancer cell lines. Compounds synthesized with this scaffold exhibited significant activity against human cervical carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The incorporation of chiral tetrahydroquinoline moieties has been suggested as a strategic approach in drug discovery for developing novel chemotherapeutic agents .

Antimicrobial Activity

Antibacterial and Antifungal Studies

The antimicrobial properties of tetrahydroquinoline derivatives have also been evaluated. Certain synthesized compounds demonstrated substantial antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that these compounds could be further developed into potential treatments for bacterial infections .

Summary Table of Applications

作用機序

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on , and 6):

| Compound Name | CAS No. | Similarity | Key Structural Differences |

|---|---|---|---|

| 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride | 2061996-91-4 | 0.85 | Additional methyl group; expanded 7-membered ring |

| 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride | 175871-45-1 | 0.81 | Isoquinoline backbone; mono-hydrochloride salt |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride | 2139294-76-9 | 0.97 | Methyl substituent at position 2; amine at position 6 |

| 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride | 927684-97-7 | 0.81 | Methyl group at position 1; mono-hydrochloride |

Key Observations :

- Ring Size and Substituents: Compounds like 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride (7-membered ring) exhibit reduced conformational rigidity compared to the 6-membered tetrahydroquinoline system .

Pharmacological Profiles

- Kappa Opioid Receptor (KOR) Antagonism: The lead compound (3R)-7-Hydroxy-N-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride () demonstrates potent KOR antagonism (IC₅₀ < 10 nM).

- Biogenic Amine Interactions : Analogs like putrescine dihydrochloride () and histamine share amine functionality but differ in chain length and aromaticity, leading to divergent roles in cellular signaling .

Physicochemical Properties

Key Observations :

- Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochlorides, advantageous for injectable formulations .

- Fluorine Substitution : The 7-fluoro analog () shows enhanced metabolic stability due to fluorine’s electronegativity, a common strategy in drug design .

生物活性

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H14Cl2N2

- Molecular Weight : 221.13 g/mol

- CAS Number : 1309976-14-4

The compound features a tetrahydroquinoline core with an amine substitution at the 7th position, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been found to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may modulate signaling pathways related to cell survival and death .

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of cell cycle progression |

| A549 | 12 | Modulation of PI3K/Akt pathway |

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest it could mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase (NOS) isoforms selectively, which plays a crucial role in various physiological and pathological processes .

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Study on Anticancer Properties

A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Neuroprotective Study

In a neuroprotection study using a neuronal cell line exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential role as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and sulfonylation steps. For example, reacting a tetrahydroquinoline precursor with sulfonyl chlorides in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature. Purification via column chromatography or recrystallization is critical for obtaining high-purity products . Optimization may include adjusting solvent polarity, reaction time, and stoichiometric ratios to improve yield and minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

Q. What safety protocols are essential for handling this compound?

While specific safety data may be limited, general precautions for similar amines include:

- Use of PPE (gloves, lab coats, goggles).

- Working in a fume hood to avoid inhalation.

- Storage in inert atmospheres at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

Comparative studies of analogs (e.g., methoxy or fluoro substitutions at different positions) reveal that substituent placement significantly impacts pharmacodynamics. For instance, a methoxy group at the 7-position enhances neuroprotective activity compared to substitutions at other positions. Structure-activity relationship (SAR) studies using molecular docking and surface plasmon resonance (SPR) can quantify binding affinities to targets like mitochondrial complex I .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or cellular models. To address this:

- Standardize assay protocols (e.g., buffer composition, cell lines).

- Validate results across multiple orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Use isotopic labeling or fluorescent probes to track compound localization and metabolism .

Q. What methodologies are recommended for studying the compound’s interaction with neurotransmitter systems?

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Strategies include:

- Prodrug Design : Improve solubility by masking the amine group with labile moieties (e.g., acetyl).

- Lipid Nanoparticle Encapsulation : Enhance blood-brain barrier penetration for CNS targets.

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots and guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。